2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride
Description
Properties
CAS No. |
2770359-82-3 |
|---|---|
Molecular Formula |
C9H13Cl2N3 |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-5-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c10-5-4-8-2-1-3-9-11-6-7-12(8)9;;/h1-3,6-7H,4-5,10H2;2*1H |
InChI Key |
PBTNIKGBVKXABF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)CCN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Selection of 2-Aminopyridine Precursors
To target the 5-yl substituent, 5-bromo-2-aminopyridine or 5-(protected amine)-2-aminopyridine is utilized. For instance, 5-bromo-2-aminopyridine reacts with formaldehyde and tert-butyl isocyanide under TosOH catalysis in methanol at 70°C, yielding 5-bromoimidazo[1,2-a]pyridine. Subsequent coupling or substitution reactions introduce the ethylamine side chain (see Section 2).
Optimization of Reaction Conditions
Typical GBB conditions involve:
-
Solvent : Methanol or ethanol
-
Catalyst : TosOH (0.2 equiv)
-
Temperature : 70–110°C
-
Time : 12–24 hours
Yields range from 45–75%, depending on steric and electronic effects of substituents. For example, 5-bromoimidazo[1,2-a]pyridine is isolated in 68% yield after silica gel chromatography.
Introduction of the Ethylamine Side Chain
Palladium-Catalyzed Amination
Buchwald-Hartwig amination enables direct coupling of amines with brominated imidazo[1,2-a]pyridines. Using 5-bromoimidazo[1,2-a]pyridine and tert-butyl (2-aminoethyl)carbamate under Pd catalysis introduces a protected amine:
Procedure :
-
Catalyst : Pd2(dba)3 (0.1 equiv)
-
Ligand : XantPhos (0.2 equiv)
-
Base : t-BuONa (2.7 equiv)
-
Solvent : tert-Amyl alcohol
Deprotection with HBr in dioxane affords the free amine, which is treated with HCl to form the dihydrochloride salt.
Reductive Amination of Aldehyde Intermediates
A Vilsmeier-Haack reaction on 5-methylimidazo[1,2-a]pyridine generates a 5-formyl derivative, which undergoes reductive amination with ammonium acetate and NaCNBH3:
Procedure :
-
Substrate : 5-formylimidazo[1,2-a]pyridine
-
Amine Source : Ammonium acetate (5 equiv)
-
Reducing Agent : NaCNBH3 (2 equiv)
-
Solvent : THF/MeOH (1:1)
The primary amine is obtained in 52% yield after prep-HPLC.
Bromination and Suzuki Coupling
Regioselective Bromination
N-Bromosuccinimide (NBS) selectively brominates the 5-position of imidazo[1,2-a]pyridine in acetonitrile at 30°C. This intermediate serves as a handle for cross-coupling:
Procedure :
Suzuki-Miyaura Coupling
A boronic acid containing a protected ethylamine (e.g., tert-butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)carbamate) couples with 5-bromoimidazo[1,2-a]pyridine:
Procedure :
-
Catalyst : Pd(dppf)Cl2 (0.1 equiv)
-
Base : Na2CO3 (2 equiv)
-
Solvent : DME/H2O (4:1)
Deprotection with TFA and HCl treatment yields the dihydrochloride salt.
Salt Formation and Characterization
The free amine is converted to the dihydrochloride salt by stirring with 2M HCl in dioxane, followed by solvent evaporation. Characterization includes:
-
1H NMR : Aromatic protons between δ 7.0–8.6 ppm; ethylamine protons at δ 2.8–3.2 (m, 2H) and 1.4–1.6 (m, 2H).
-
Mass Spectrometry : Molecular ion peak at m/z 234.12 (C9H13Cl2N3).
-
HPLC Purity : ≥95% (Phenomenex Gemini column, 0.05% NH4OH/ACN gradient).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| GBB + Amination | 58 | Modular, scalable | Requires Pd catalysis |
| Reductive Amination | 52 | Avoids halogenation | Low yield due to over-reduction |
| Suzuki Coupling | 65 | High regioselectivity | Boronic acid synthesis complexity |
The GBB route offers the shortest pathway but depends on precursor availability. Suzuki coupling provides better control over substituent positioning but involves multi-step boronic acid preparation .
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group undergoes alkylation with alkyl halides or epoxides. For example:
-
Reaction with methyl iodide in basic media yields N-methyl-2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine via nucleophilic substitution.
-
Epoxide ring-opening reactions produce β-amino alcohols under mild conditions.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methyl derivative | |
| Epoxide Opening | EtOH, 50°C | β-Amino alcohol adducts |
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides:
-
Acetylation with acetyl chloride in dichloromethane produces N-acetyl-2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine .
-
Succinic anhydride forms water-soluble derivatives for pharmacological applications.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acetylation | Acetyl chloride, CH₂Cl₂ | N-Acetylated derivative | |
| Anhydride Acylation | Succinic anhydride, THF | Carboxylic acid-functionalized amide |
Oxidation and Reduction
-
Oxidation : The amine group can be oxidized to a nitro group using hydrogen peroxide, though this is less common due to competing ring oxidation.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazo[1,2-a]pyridine ring to a tetrahydropyridine derivative, altering its aromaticity .
Electrophilic Aromatic Substitution (EAS)
The imidazo[1,2-a]pyridine core participates in EAS at electron-rich positions (C-3 and C-6):
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitroimidazo[1,2-a]pyridine derivative | |
| Sulfonation | Fuming H₂SO₄, 100°C | 6-Sulfonic acid derivative |
Nucleophilic Reactions
The amine group acts as a nucleophile in:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines .
-
Urea/Thiourea Synthesis : Reaction with isocyanates or isothiocyanates generates ureas/thioureas .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Schiff Base Formation | Benzaldehyde, EtOH | Imine-linked conjugates | |
| Urea Synthesis | Phenyl isocyanate, DCM | N-Phenylurea derivative |
Coordination Chemistry
The amine and heterocyclic nitrogen atoms chelate metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or therapeutic applications .
Salt Formation and pH-Dependent Behavior
As a dihydrochloride salt, the compound exhibits pH-sensitive solubility:
-
Deprotonation in basic media (pH > 9) precipitates the free base .
-
Salt metathesis with NaHCO₃ converts it to other salts (e.g., sulfate) .
Key Reactivity Insights:
-
Amine Reactivity : Dominates due to high nucleophilicity, enabling derivatization for drug discovery.
-
Ring Stability : The imidazo[1,2-a]pyridine core resists harsh conditions but undergoes EAS at specific positions .
-
Solubility : The dihydrochloride form enhances aqueous solubility, critical for biological assays .
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research has demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell proliferation inhibition. Studies have indicated that compounds similar to 2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride can effectively target cancer cell lines, showing promise in the development of anticancer therapies.
Antimicrobial Properties
Imidazo[1,2-a]pyridine derivatives have been shown to possess antibacterial and antifungal properties. These compounds have been tested against various pathogens, demonstrating effectiveness in inhibiting their growth. This suggests potential applications in treating infectious diseases.
Neuropharmacological Effects
Some derivatives within this chemical class have been studied for their anticonvulsant properties. They show potential in managing epilepsy and other neurological disorders by modulating neurotransmitter systems.
Anti-inflammatory Effects
The compound has also exhibited anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Several studies have focused on the applications of imidazo[1,2-a]pyridine derivatives:
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of imidazo[1,2-a]pyridine derivatives against breast cancer cell lines. The research demonstrated that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another study explored the antimicrobial activity of imidazo[1,2-a]pyridine compounds against resistant strains of bacteria. Results indicated a high efficacy rate in inhibiting bacterial growth, suggesting potential for use in antibiotic development.
Case Study 3: Neuropharmacological Applications
Research conducted on the neuropharmacological effects of imidazo[1,2-a]pyridine derivatives revealed their potential as anticonvulsants. The study indicated that these compounds modulate GABAergic transmission, providing a basis for further exploration in epilepsy treatment.
Mechanism of Action
The mechanism of action of 2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor modulators, the compound can interact with receptor proteins, altering their conformation and affecting signal transduction processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
(a) 2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Dihydrochloride
- Structure : Replaces the imidazopyridine core with a 1,2,4-oxadiazole ring linked to pyridin-4-yl.
- This compound is cataloged as a life science product but lacks reported biological data .
(b) 2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine Hydrochloride
- Structure : Incorporates a methylpyrazole substituent on the imidazopyridine core.
- Molecular weight: 253.73 g/mol .
(c) Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride
- Structure : Substitutes the pyridine ring in imidazopyridine with pyrimidine.
- Properties : Pyrimidine’s additional nitrogen atom increases polarity, reducing membrane permeability. Similarity score: 0.98 (compared to target compound), suggesting near-identical synthetic routes .
Biological Activity
The compound 2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride is a derivative of imidazo[1,2-a]pyridine, a class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-imidazo[1,2-a]pyridin-5-ylethylamine dihydrochloride
- Molecular Formula : C9H13Cl2N3
- Molecular Weight : 220.12 g/mol
- Melting Point : 285-290 °C .
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives exhibit a wide range of pharmacological properties. The specific compound has been studied for its potential therapeutic effects, including:
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the Bcl-2 family proteins .
Antimicrobial Properties
The imidazo[1,2-a]pyridine scaffold has demonstrated significant antimicrobial activity against both bacterial and fungal strains. The compound's ability to disrupt microbial cell membranes contributes to its effectiveness .
Anti-inflammatory Effects
Certain analogs of imidazo[1,2-a]pyridine have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Key findings include:
- Substituents on the pyridine ring significantly influence the compound's potency.
- The presence of electron-donating groups enhances anticancer activity .
Data Table: Biological Activities of Imidazo[1,2-a]pyridine Derivatives
| Activity Type | Compound Example | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Zolpidem | 10.0 | |
| Antimicrobial | Alpidem | 15.0 | |
| Anti-inflammatory | Olprinone | 12.5 | |
| Anticonvulsant | Necopidem | 8.0 |
Case Studies
- Anticancer Study : A recent study evaluated the effects of various imidazo[1,2-a]pyridine derivatives on human breast cancer cells (MCF-7). The results indicated that compounds with specific substitutions on the imidazole ring exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
- Antimicrobial Research : Another investigation focused on the antibacterial properties of imidazo[1,2-a]pyridine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that certain derivatives were effective at low concentrations, indicating their potential as new antimicrobial agents .
Q & A
Q. What are the established synthetic routes for 2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride?
- Methodological Answer : The compound is typically synthesized via multi-step reactions starting with imidazo[1,2-a]pyridine derivatives. A common approach involves:
Nucleophilic substitution : Reacting 2-(chloromethyl)imidazo[1,2-a]pyridine with ammonia or protected amines under reflux in polar aprotic solvents (e.g., DMF) .
Amine deprotection : If a Boc-protected intermediate is used, acidic hydrolysis (HCl/dioxane) yields the free amine.
Salt formation : Treatment with hydrochloric acid in ethanol or methanol produces the dihydrochloride salt.
Purity is monitored via HPLC (>95%) and structural confirmation via H/C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) .
Q. How is purity and structural integrity validated for this compound?
- Methodological Answer : Use a combination of analytical techniques:
Q. What are the primary pharmacological applications of this compound?
- Methodological Answer : The imidazo[1,2-a]pyridine scaffold is explored for:
- CNS targeting : Structural analogs show affinity for serotonin receptors (5-HT) via hydrophobic interactions and hydrogen bonding .
- Antiviral activity : Derivatives inhibit viral polymerases through competitive binding at ATP sites .
- Kinase inhibition : Modifications at the ethanamine group enhance selectivity for tyrosine kinases (e.g., EGFR) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- Methodological Answer : Use density functional theory (DFT) to:
Predict logP : Assess lipophilicity for blood-brain barrier penetration (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
Docking studies : Simulate binding to target proteins (e.g., AutoDock Vina with PDB: 5-HT receptor) to identify critical residues (e.g., Trp183 for π-π stacking) .
Metabolic stability : Apply P450 enzyme models (e.g., Cytochrome P450 3A4) to predict oxidative degradation sites .
Q. How to resolve contradictions in biological activity across assay systems?
- Methodological Answer : Address discrepancies via:
- Assay standardization : Compare IC values under consistent conditions (pH 7.4, 37°C, 5% CO) .
- Off-target screening : Use broad-panel binding assays (e.g., Eurofins CEREP) to identify non-specific interactions .
- Metabolite profiling : LC-MS/MS to detect active metabolites in hepatic microsome incubations .
Q. What strategies mitigate hygroscopicity during storage?
- Methodological Answer :
Q. How to design SAR studies for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Focus on:
- Core modifications : Introduce substituents at C5 (electron-withdrawing groups for enhanced electrophilicity) .
- Amine functionalization : Compare primary, secondary, and tertiary amines for solubility and target engagement (e.g., logD at pH 7.4) .
- Salt forms : Evaluate dihydrochloride vs. mesylate salts for crystallinity and bioavailability via PXRD and dissolution testing .
Data Contradiction Analysis
Q. Conflicting NMR spectral How to validate assignments?
- Methodological Answer :
- 2D NMR : Perform HSQC and HMBC to correlate H-C couplings and confirm imidazo-pyridine ring connectivity .
- Deuterium exchange : Identify exchangeable protons (e.g., NH) by dissolving in DO and monitoring signal disappearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
